molecular formula C6H10N2O3S B2379837 3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione CAS No. 2138069-13-1

3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione

Cat. No.: B2379837
CAS No.: 2138069-13-1
M. Wt: 190.22
InChI Key: JHWZSGVFXWAKLU-UHFFFAOYSA-N
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Description

3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione is a complex organic compound with the molecular formula C6H10N2O3S It is characterized by its unique structure, which includes a hexahydro-imidazolidino ring fused with a thiazole ring, and a trione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms of the original compound .

Scientific Research Applications

3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a-Methyl-hexahydro-1lambda6-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its combination of a hexahydro-imidazolidino ring with a thiazole ring and a trione functional group distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3a-methyl-1,1-dioxo-2,3,4,5-tetrahydroimidazo[1,5-b][1,2]thiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c1-6-2-3-12(10,11)8(6)5(9)7-4-6/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZSGVFXWAKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCS(=O)(=O)N1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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